1-(4-chlorophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a chlorophenyl group, a cyclopropyl group, a pyrrole ring, and a carboxamide group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The chlorophenyl group, cyclopropyl group, and pyrrole ring would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of a chlorophenyl group could potentially make the compound relatively nonpolar and lipophilic .Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
The study of anticonvulsant enaminones reveals insights into hydrogen bonding patterns, which could be relevant for understanding the interactions and potential applications of the specified compound in neurological disorders or as part of materials science research (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Biological Evaluation of Schiff’s Bases
Research on Schiff’s bases and 2-azetidinones highlights the synthetic approaches and pharmacological activities, including antidepressant and nootropic agents. This suggests potential applications in developing central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Molecular Interaction with CB1 Cannabinoid Receptor
The detailed analysis of molecular interactions of a cannabinoid receptor antagonist offers valuable insights into receptor-ligand binding dynamics. This could inform research into the therapeutic targeting of cannabinoid receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis of Nootropic Agents
The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds for nootropic activity underscores the potential application in cognitive enhancement or treatment of cognitive disorders (Valenta, Urban, Taimr, & Polívka, 1994).
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-22-10-2-3-18(22)13-24(17-8-9-17)20(26)14-11-19(25)23(12-14)16-6-4-15(21)5-7-16/h2-7,10,14,17H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTBDBNZGYEBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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